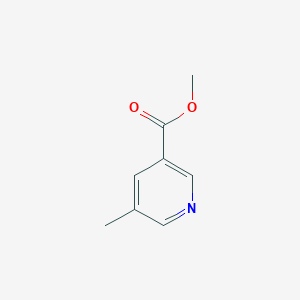

5-Metilnicotinato de metilo

Descripción general

Descripción

- Como cardiotoxina y toxina urémica, se ha asociado con la enfermedad renal crónica y la enfermedad vascular en humanos .

Sulfato de 3-indoxilo potásico: es un metabolito derivado de la dieta. Desempeña un papel significativo en la salud y la enfermedad.

Aplicaciones Científicas De Investigación

Topical Vasodilator

MMN is primarily recognized for its vasodilatory effects when applied topically. Research indicates that it enhances local blood flow by inducing peripheral vasodilation, which can be beneficial in clinical settings such as:

- Improving Blood Collection : A study demonstrated that the local application of methyl nicotinate (a closely related compound) significantly increased blood flow in the earlobe, suggesting that MMN could similarly enhance peripheral blood collection methods, particularly for patients with venous access difficulties .

Pain Relief

As a methyl ester of niacin, MMN may also serve as a rubefacient, providing relief from muscle and joint pain through increased blood circulation at the site of application. This property is particularly useful in over-the-counter topical formulations aimed at alleviating discomfort associated with various musculoskeletal conditions .

Organic Synthesis

MMN serves as a precursor in organic synthesis. It is utilized to synthesize other compounds, such as 5-methyl-N′-nitrosonornicotine (5-MeNNN), which is important in pharmacological research. This application highlights MMN's role as a building block in developing new chemical entities with potential therapeutic properties .

Physiological Studies

Research has shown that the topical application of MMN can induce erythema (redness of the skin), which is a marker of increased blood flow. The mechanism behind this effect involves the prostaglandin pathway and nitric oxide release, suggesting potential applications in assessing microcirculation and skin viability .

Case Studies and Research Findings

Mecanismo De Acción

Objetivos: El sulfato de indoxilo interactúa con el .

Vías: Puede modular el estrés oxidativo, la inflamación y el daño tisular a través de la activación de AHR.

Análisis Bioquímico

Cellular Effects

It is known to be a metabolite of nicotine , suggesting it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to undergo ester hydrolysis to form nicotinic acid and methanol . This process is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin

Metabolic Pathways

It is known to be a metabolite of nicotine , suggesting it may be involved in similar metabolic pathways

Métodos De Preparación

Rutas Sintéticas: La biosíntesis del sulfato de indoxilo implica varios pasos

Producción Industrial: Los métodos industriales para producir sulfato de 3-indoxilo potásico no están ampliamente documentados, pero se puede sintetizar en el laboratorio.

Análisis De Reacciones Químicas

Reacciones: El sulfato de indoxilo puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Productos principales: Los productos específicos formados dependen de las condiciones de reacción y los reactivos utilizados.

Comparación Con Compuestos Similares

Singularidad: El sulfato de 3-indoxilo potásico es único debido a su estructura específica y sus efectos biológicos.

Compuestos similares: Otros compuestos relacionados incluyen , , y otros derivados del indol.

Actividad Biológica

Methyl 5-Methylnicotinate (CAS Number: 29681-45-6) is a compound derived from nicotinic acid, known for its biological activity, particularly in vasodilation and neuroprotective effects. This article provides a comprehensive overview of its biological activities, supported by research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 151.17 g/mol

- Purity : >98% (GC)

- Physical State : Solid (white to light yellow powder)

- Melting Point : 46°C to 50°C

- Solubility : Soluble in methanol

Methyl 5-Methylnicotinate exhibits biological activity primarily through its effects on vascular and neuronal systems. It acts similarly to nicotinic acid, stimulating the production of prostaglandins, which are crucial for vasodilation. This compound is often applied topically, allowing for localized effects without systemic side effects.

Vasodilation

Research indicates that Methyl 5-Methylnicotinate induces vasodilation by stimulating endothelial cells in capillaries. This effect is beneficial in various clinical applications, including:

- Rubefacient Uses : It is used in topical formulations to increase blood flow to the skin.

- Anti-inflammatory Applications : The compound has been studied for its potential in treating inflammatory conditions.

A study demonstrated that aged solutions of Methyl 5-Methylnicotinate maintained their ability to induce erythema (redness of the skin) over extended storage periods, indicating stability and effectiveness in clinical settings .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of Methyl 5-Methylnicotinate, particularly in models of neurotoxicity. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study Insights

- Cell Viability Studies :

- Mechanistic Pathways :

Comparative Biological Activity

The following table summarizes the biological activities of Methyl 5-Methylnicotinate compared to related compounds:

| Compound | Vasodilation | Neuroprotection | Stability in Solution |

|---|---|---|---|

| Methyl 5-Methylnicotinate | Yes | Yes | High |

| Nicotinic Acid | Yes | Moderate | Moderate |

| Methyl Nicotinate | Yes | Low | Low |

Propiedades

IUPAC Name |

methyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQILMMLAGGFMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292469 | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-45-6 | |

| Record name | 29681-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-Methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.